Yuanhuacine vs. Genkwadaphnin: Comparative Antiproliferative Potency in P-388 Lymphocytic Leukemia
Yuanhuacine and genkwadaphnin were directly compared in the same study for antileukemic activity in the P-388 lymphocytic leukemia screen. Both compounds demonstrated significant antileukemic effects with comparable potency in vitro and in vivo [1].
| Evidence Dimension | Antileukemic activity in P-388 lymphocytic leukemia model |
|---|---|
| Target Compound Data | Significant antileukemic activity; in vivo effects on purine and DNA synthesis evident as early as 6 hr post-administration |
| Comparator Or Baseline | Genkwadaphnin: comparable significant antileukemic activity; similar time-course of DNA synthesis inhibition |
| Quantified Difference | Comparable potency; both compounds inhibit DNA synthesis within 6-24 hr after single-dose administration |
| Conditions | P-388 lymphocytic leukemia cells in vitro and in vivo murine model |
Why This Matters
This direct comparison establishes yuanhuacine as equipotent to genkwadaphnin in the P-388 leukemia model, providing a benchmark for procurement decisions when selecting among daphnane diterpenoids for leukemia research applications.
- [1] Hall IH, et al. Antitumor agents LV: Effects of genkwadaphnin and yuanhuacine on nucleic acid synthesis of P-388 lymphocytic leukemia cells. J Pharm Sci. 1982;71(11):1263-1267. View Source
